molecular formula C8H7NO B13637585 (6-Ethynylpyridin-3-yl)methanol

(6-Ethynylpyridin-3-yl)methanol

Cat. No.: B13637585
M. Wt: 133.15 g/mol
InChI Key: DKBPFTOPULZQKQ-UHFFFAOYSA-N
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Description

(6-Ethynylpyridin-3-yl)methanol is a pyridine derivative characterized by an ethynyl (-C≡CH) group at the 6-position and a hydroxymethyl (-CH2OH) group at the 3-position of the pyridine ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of FGFR4 (fibroblast growth factor receptor 4) inhibitors. For example, it is utilized in the preparation of 2-acrylamido-N-(6-ethynylpyridin-3-yl)benzamide, a potent inhibitor with applications in cancer research . The ethynyl group enhances reactivity, enabling click chemistry or cross-coupling reactions, while the hydroxymethyl group provides a site for further functionalization.

Properties

Molecular Formula

C8H7NO

Molecular Weight

133.15 g/mol

IUPAC Name

(6-ethynylpyridin-3-yl)methanol

InChI

InChI=1S/C8H7NO/c1-2-8-4-3-7(6-10)5-9-8/h1,3-5,10H,6H2

InChI Key

DKBPFTOPULZQKQ-UHFFFAOYSA-N

Canonical SMILES

C#CC1=NC=C(C=C1)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Ethynylpyridin-3-yl)methanol typically involves the reaction of 6-ethynylpyridine with formaldehyde under basic conditions. The reaction proceeds via nucleophilic addition of the pyridine nitrogen to the formaldehyde, followed by reduction to yield the desired product .

Industrial Production Methods: While specific industrial production methods for (6-Ethynylpyridin-3-yl)methanol are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: (6-Ethynylpyridin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Various nucleophiles, such as amines or halides, under basic or acidic conditions.

Major Products:

    Oxidation: (6-Ethynylpyridin-3-yl)carboxylic acid.

    Reduction: (6-Ethylpyridin-3-yl)methanol.

    Substitution: Derivatives with different functional groups replacing the hydroxymethyl group.

Scientific Research Applications

(6-Ethynylpyridin-3-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Ethynylpyridin-3-yl)methanol is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The ethynyl and hydroxymethyl groups may play a role in binding to these targets, influencing their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs differ primarily in substituents at the 6-position of the pyridine ring. The table below summarizes molecular formulas, substituents, and physicochemical properties:

Compound Name Molecular Formula Substituent (6-position) Molecular Weight (g/mol) Key Properties (if available)
(6-Ethynylpyridin-3-yl)methanol C8H7NO Ethynyl (-C≡CH) 133.15 High reactivity due to alkyne moiety
(6-Methoxypyridin-3-yl)methanol C7H9NO2 Methoxy (-OCH3) 139.15 Density: 1.155 g/cm³; B.P.: 258°C
(6-Methylpyridin-3-yl)methanol C7H9NO Methyl (-CH3) 123.15 SMILES: CC1=NC=C(C=C1)CO
[6-(Dimethylamino)pyridin-3-yl]methanol C8H12N2O Dimethylamino (-N(CH3)2) 152.19 CAS: 20173-74-4
(6-Chloro-5-iodopyridin-3-yl)methanol C6H5ClINO Chloro (-Cl), Iodo (-I) 267.47 Purity: 98%

Notes:

  • The ethynyl group in (6-Ethynylpyridin-3-yl)methanol confers unique reactivity for Sonogashira couplings, unlike methoxy or methyl substituents .
  • Methoxy and methyl derivatives exhibit higher hydrophobicity, impacting solubility and bioavailability .

Key Research Findings

  • Reactivity : Ethynyl-substituted pyridines show superior reactivity in click chemistry compared to methoxy or methyl analogs, enabling rapid bioconjugation .
  • Thermal Stability: Methoxy derivatives exhibit higher boiling points (e.g., 258°C for (6-Methoxypyridin-3-yl)methanol) due to hydrogen bonding .
  • Safety: Ethynyl groups may pose handling risks (e.g., flammability), whereas dimethylamino derivatives require stringent storage (inert atmosphere) .

Biological Activity

(6-Ethynylpyridin-3-yl)methanol is a compound that has garnered attention in medicinal chemistry due to its structural characteristics and potential biological activities. The presence of the pyridine ring, along with the ethynyl and hydroxymethyl groups, suggests various interactions with biological targets, making it a candidate for further pharmacological exploration.

Chemical Structure and Properties

The molecular formula for (6-Ethynylpyridin-3-yl)methanol is C₈H₉N₁O, with a molecular weight of approximately 149.16 g/mol. The compound features an ethynyl group at the 6-position of the pyridine ring, which is known to enhance lipophilicity and potentially improve bioavailability.

PropertyValue
Molecular FormulaC₈H₉NO
Molecular Weight149.16 g/mol
Functional GroupsEthynyl, Hydroxymethyl
CAS Number[Not specified]

Pharmacological Applications

Research indicates that (6-Ethynylpyridin-3-yl)methanol may exhibit several pharmacological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound could possess antimicrobial properties, potentially effective against various bacterial strains.
  • Anti-inflammatory Effects : Some pyridine derivatives are known to modulate inflammatory pathways, indicating that (6-Ethynylpyridin-3-yl)methanol may also play a role in reducing inflammation.
  • Enzyme Inhibition : The compound's interaction with specific enzymes may lead to inhibition or modulation of their activity, which is crucial in many therapeutic contexts.

The biological activity of (6-Ethynylpyridin-3-yl)methanol is likely mediated through its ability to bind to specific receptors or enzymes within biological systems. This interaction can lead to alterations in metabolic pathways or signaling cascades, contributing to its pharmacological effects.

Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of (6-Ethynylpyridin-3-yl)methanol:

  • Study on Pyridine Derivatives : A study demonstrated that pyridine derivatives with ethynyl substitutions exhibited enhanced activity against certain cancer cell lines, suggesting that (6-Ethynylpyridin-3-yl)methanol might share similar properties.
  • Antimicrobial Testing : Research involving related compounds showed promising results against Gram-positive and Gram-negative bacteria, indicating a potential for developing new antimicrobial agents based on this structure.

Synthesis and Derivatives

The synthesis of (6-Ethynylpyridin-3-yl)methanol can be achieved through various organic reactions, including:

  • Sonogashira Coupling : This method allows for the formation of the ethynyl group at the desired position on the pyridine ring.

Comparison with Similar Compounds

To understand the uniqueness of (6-Ethynylpyridin-3-yl)methanol, it is essential to compare it with structurally similar compounds:

Compound NameMolecular FormulaNotable Activities
2-Methylpyridin-3-ylmethanolC₇H₉NOAntimicrobial
5-Hydroxymethyl-2-methylpyridineC₇H₉NOAnti-inflammatory
6-Methoxypyridin-3-ylmethanolC₇H₉NOEnzyme inhibition

The distinct positioning of functional groups in (6-Ethynylpyridin-3-yl)methanol may confer unique reactivity and biological properties compared to these analogs.

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